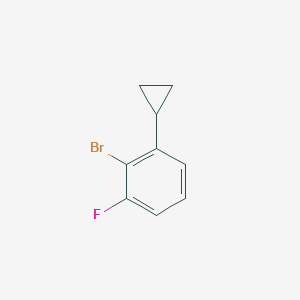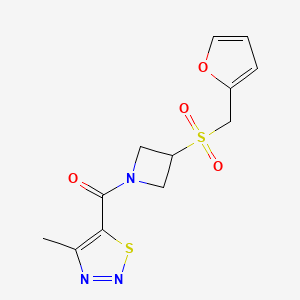
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: is a complex organic compound featuring a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan, sulfonyl, azetidine, and thiadiazole moieties within a single molecule provides a rich platform for chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
-
Formation of the Furan-2-ylmethyl Sulfonyl Intermediate
Starting Material: Furan-2-ylmethanol
Reagent: Sulfonyl chloride
Conditions: Base (e.g., pyridine), solvent (e.g., dichloromethane), room temperature
-
Synthesis of Azetidin-1-yl Intermediate
Starting Material: Azetidine
Reagent: Appropriate alkylating agent
Conditions: Solvent (e.g., acetonitrile), elevated temperature
-
Coupling of Intermediates
Reagents: Furan-2-ylmethyl sulfonyl intermediate, azetidin-1-yl intermediate
Conditions: Solvent (e.g., DMF), coupling agent (e.g., EDCI), room temperature
-
Formation of the Thiadiazole Ring
Starting Material: Appropriate precursor (e.g., thiosemicarbazide)
Reagent: Methylating agent
Conditions: Solvent (e.g., ethanol), reflux
-
Final Coupling
Reagents: Azetidin-1-yl intermediate, thiadiazole intermediate
Conditions: Solvent (e.g., THF), base (e.g., triethylamine), room temperature
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Solvent (e.g., acetonitrile), room temperature
Products: Oxidized derivatives of the furan or thiadiazole rings
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Solvent (e.g., THF), low temperature
Products: Reduced forms of the sulfonyl or azetidine groups
-
Substitution
Reagents: Nucleophiles like amines or thiols
Conditions: Solvent (e.g., DMF), elevated temperature
Products: Substituted derivatives at the furan or thiadiazole rings
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Solvents: Acetonitrile, THF, DMF
Conditions: Room temperature to reflux, depending on the reaction
科学的研究の応用
Chemistry
In chemistry, (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. The azetidine and thiadiazole rings are known to interact with various biological targets, suggesting possible applications in the development of antimicrobial, anticancer, or anti-inflammatory agents.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The unique combination of functional groups may allow for selective targeting of specific enzymes or receptors, leading to the development of novel drugs with improved efficacy and reduced side effects.
Industry
Industrially, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
作用機序
The mechanism of action of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine and thiadiazole rings may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-chloro-1,2,3-thiadiazol-5-yl)methanone
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Uniqueness
The uniqueness of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. Compared to similar compounds, the presence of the methyl group on the thiadiazole ring may influence its reactivity and binding characteristics, potentially leading to different biological activities and applications.
特性
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-8-11(20-14-13-8)12(16)15-5-10(6-15)21(17,18)7-9-3-2-4-19-9/h2-4,10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHLSBJWDUGXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-(difluoromethoxy)-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2633337.png)
amino}acetamide](/img/structure/B2633339.png)

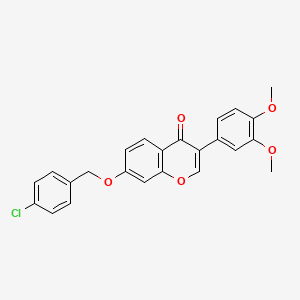
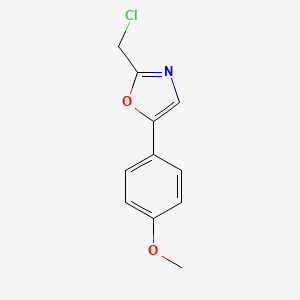
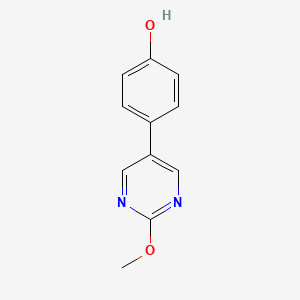
![3-(phenylsulfanyl)-1-{3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one](/img/structure/B2633345.png)
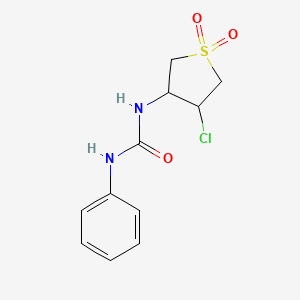
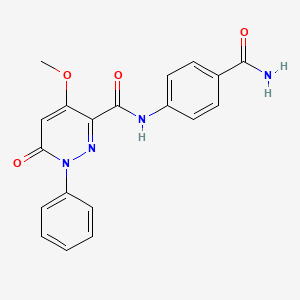


![2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide](/img/structure/B2633355.png)
